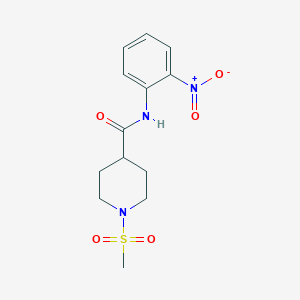
1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide
Descripción general
Descripción
1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide, also known as MSMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in different fields.
Mecanismo De Acción
The mechanism of action of 1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide involves the blocking of voltage-gated sodium channels in neurons. This leads to a decrease in the influx of sodium ions into the cell, which in turn leads to a decrease in the action potential. This mechanism of action is responsible for the analgesic effects of 1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide.
Biochemical and Physiological Effects:
1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide has been found to have various biochemical and physiological effects. It has been found to have analgesic effects, as mentioned earlier. It has also been found to have anti-inflammatory effects, as it inhibits the release of pro-inflammatory cytokines. 1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide has been found to have anti-convulsant effects, as it blocks the voltage-gated sodium channels in neurons. It has also been found to have anti-tumor effects, as it induces apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide in lab experiments is that it has been extensively studied, and its mechanism of action is well understood. This makes it a valuable tool for researchers in different fields. However, one of the limitations of using 1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide in lab experiments is that it has not been extensively studied in vivo. This means that its effects on the whole organism are not well understood.
Direcciones Futuras
There are many future directions for the study of 1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide. One of the future directions is the study of its effects on different types of cancer. Another future direction is the study of its effects on different types of pain. Additionally, the study of the pharmacokinetics and pharmacodynamics of 1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide in vivo is an important future direction. Finally, the development of new analogs of 1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide with improved efficacy and safety profiles is another important future direction.
Conclusion:
In conclusion, 1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in different fields. 1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide has been used in the study of ion channels, pain, inflammation, and cancer. While there are limitations to its use in lab experiments, there are many future directions for the study of 1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide, including the study of its effects on different types of cancer and pain, the study of its pharmacokinetics and pharmacodynamics in vivo, and the development of new analogs with improved efficacy and safety profiles.
Aplicaciones Científicas De Investigación
1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in different fields. 1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide has been used in the study of ion channels, as it has been found to block the voltage-gated sodium channels in neurons. It has also been used in the study of pain, as it has been found to have analgesic effects.
Propiedades
IUPAC Name |
1-methylsulfonyl-N-(2-nitrophenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5S/c1-22(20,21)15-8-6-10(7-9-15)13(17)14-11-4-2-3-5-12(11)16(18)19/h2-5,10H,6-9H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLCJEZHLHXHHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(methylsulfonyl)-N-(2-nitrophenyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-benzyl-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B4677866.png)

![3-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-N-cyclopropylacrylamide](/img/structure/B4677883.png)
![N-(2,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4677890.png)
![5-imino-2-(4-methylphenyl)-6-(3-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4677897.png)
![2-(4-morpholinyl)-3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4677913.png)
![methyl 2-({[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4677920.png)

![5-(4-chlorophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4677951.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B4677954.png)

![N-(2-furylmethyl)-2-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzamide](/img/structure/B4677963.png)
![5,5'-[1,3-propanediylbis(thio)]bis-1H-1,2,4-triazole](/img/structure/B4677968.png)